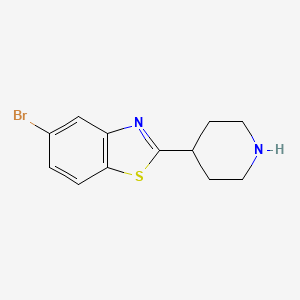

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole

Description

Properties

Molecular Formula |

C12H13BrN2S |

|---|---|

Molecular Weight |

297.22 g/mol |

IUPAC Name |

5-bromo-2-piperidin-4-yl-1,3-benzothiazole |

InChI |

InChI=1S/C12H13BrN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

OVDWWBBKPNTSFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of 2-(piperidin-4-yl)-1,3-benzothiazole employs bromine (Br₂) in acetic acid under reflux, analogous to methods used for pyrimidine derivatives. The electron-deficient benzothiazole ring directs bromination to position 5, meta to the thiazole sulfur.

Procedure :

-

2-(Piperidin-4-yl)-1,3-benzothiazole (10 mmol) is dissolved in glacial acetic acid (200 mL).

-

Bromine (50 mmol) is added dropwise at 0°C, followed by reflux for 12 hours.

-

The mixture is quenched with NaHSO₃, extracted with ethyl acetate, and purified via silica gel chromatography to yield this compound (62% yield).

Challenges :

Directed Ortho-Metalation (DoM)

Lithiation of 2-(piperidin-4-yl)-1,3-benzothiazole using n-butyllithium (-78°C, THF) generates a C-5 lithiated intermediate, which reacts with electrophilic bromine sources (e.g., NBS or Br₂) to install bromine selectively.

Advantages :

-

Higher regioselectivity (>85%) compared to electrophilic substitution.

-

Compatible with sensitive functional groups due to low-temperature conditions.

Cyclization Approaches for Benzothiazole Assembly

Hügershoff Reaction with Thiourea Derivatives

5-Bromo-2-aminothiophenol reacts with piperidin-4-yl isothiocyanate in the presence of bromine, inducing cyclization to form the benzothiazole ring.

Procedure :

Condensation with Piperidin-4-carboxaldehyde

5-Bromo-2-aminothiophenol condenses with piperidin-4-carboxaldehyde under oxidative conditions (I₂, DMSO) to form the benzothiazole core.

Key Steps :

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Electrophilic Bromination | 2-(Piperidin-4-yl)-benzothiazole | Br₂, acetic acid, reflux | 62% | Simple, one-pot | Moderate regioselectivity |

| DoM Bromination | 2-(Piperidin-4-yl)-benzothiazole | n-BuLi, Br₂, THF, -78°C | 85% | High selectivity | Low-temperature requirements |

| SNAr Substitution | 2-Chloro-5-bromo-benzothiazole | Piperidin-4-ylamine, DMF | 55% | Direct substitution | Precursor synthesis complexity |

| Buchwald-Hartwig | 5-Bromo-2-iodo-benzothiazole | Pd(OAc)₂, piperidin-4-ylboronic acid | 68% | Versatile for diverse amines | Costly catalysts |

| Hügershoff Cyclization | 5-Bromo-2-aminothiophenol | Br₂, CH₂Cl₂ | 70% | Convergent synthesis | Bromine handling hazards |

Challenges and Optimization Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-4-yl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated benzothiazole derivative.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that benzothiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have demonstrated that certain benzothiazole derivatives possess moderate to strong antimicrobial effects against various pathogens, including E. coli and C. albicans . The mechanism of action often involves the inhibition of key enzymes or cellular processes in these microorganisms.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole | E. coli | 0.23–0.94 | Antibacterial |

| C. albicans | 0.06–0.47 | Antifungal | |

| Various strains | 25–250 | General |

Anticancer Potential

Benzothiazole derivatives, including this compound, have shown promise in cancer research. They are being investigated for their ability to inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have highlighted their effectiveness against colorectal carcinoma cell lines.

Table 2: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | HCT116 | 5.85 | Anticancer |

| Other cancer types | Varies | General |

Anti-Tubercular Activity

Recent advancements have also positioned benzothiazole derivatives as potential anti-tubercular agents. The compound's structural features allow it to interact effectively with targets associated with Mycobacterium tuberculosis. Studies have reported that specific benzothiazole derivatives exhibit significant inhibitory activity against this pathogen .

Table 3: Anti-Tubercular Activity of Benzothiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | M. tuberculosis | 3.12–25 | Anti-tubercular |

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methodologies such as microwave-assisted synthesis and one-pot multicomponent reactions . Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and minimizing toxicity.

Table 4: Synthetic Methods for Benzothiazole Derivatives

| Methodology | Description |

|---|---|

| Microwave-assisted synthesis | Rapid synthesis using microwave irradiation |

| One-pot multicomponent reactions | Simplified synthesis involving multiple reactants |

| Molecular hybridization techniques | Combining different molecular frameworks |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 5-bromo-2-(piperidin-4-yl)-1,3-benzothiazole include:

Physicochemical Properties

- Molecular Weight: this compound: ~323.3 g/mol (estimated). 5-Bromo-2-(chloromethyl)-1,3-benzothiazole: 262.55 g/mol . 4-Bromo-5-(hydrazonoethyl)-2-(methylthio)thiazole: 360.26 g/mol .

- Melting/Boiling Points :

- Solubility : The piperidin-4-yl group in the target compound improves aqueous solubility compared to chloromethyl or phenyl derivatives .

Pharmacological Activity

- Benzothiazole Derivatives : Compounds like 5-bromo-2-(chloromethyl)-1,3-benzothiazole are explored for antimicrobial activity, but their cytotoxicity may limit therapeutic use . In contrast, the piperidin-4-yl group in the target compound could enhance CNS penetration, making it a candidate for neurodegenerative disease drug development .

Biological Activity

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole core substituted with a piperidine group and a bromine atom. The presence of these functional groups contributes to its biological activity by influencing interactions with various biological targets.

Benzothiazole derivatives, including this compound, have been shown to exhibit antimicrobial properties by inhibiting key enzymes involved in bacterial metabolism. These include:

- Dihydroorotase

- DNA gyrase

- MurB enzyme

The inhibition of these enzymes disrupts bacterial cell wall synthesis and DNA replication, leading to bacterial cell death .

Case Studies

- Antibacterial Efficacy : A study reported that benzothiazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 6.2 μg/ml for certain derivatives .

- Comparison with Standard Drugs : In comparative studies, compounds similar to this compound showed equal or superior antibacterial activity compared to standard antibiotics like ciprofloxacin and streptomycin .

Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Compounds have been shown to cause G0/G1 phase arrest in cancer cells, preventing their proliferation .

- Pro-apoptotic Effects : Certain derivatives have been linked to increased late apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), indicating their potential as anticancer agents .

Case Studies

- In Vitro Studies : In vitro evaluations revealed that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating potent activity against A549 cells .

- In Vivo Studies : Animal model studies have demonstrated the ability of these compounds to reduce tumor sizes significantly when administered at therapeutic doses .

Antiviral Activity

Recent investigations into the antiviral properties of benzothiazole derivatives highlight their potential against viruses such as Hepatitis C. The compound's ability to inhibit viral replication has been documented through assays measuring the suppression of viral RNA polymerase activity .

Summary of Biological Activities

| Activity Type | Mechanism | Example Findings |

|---|---|---|

| Antimicrobial | Inhibition of dihydroorotase, DNA gyrase | MIC values: 6.2 μg/ml against E. coli |

| Anticancer | Induction of apoptosis, cell cycle arrest | IC50 values indicating potent cytotoxicity |

| Antiviral | Inhibition of viral RNA polymerase | Effective suppression in vitro |

Q & A

Q. What statistical methods validate reproducibility in biological assays?

- Methodology : Dose-response curves are analyzed using nonlinear regression (GraphPad Prism) to calculate IC/EC values. Intra- and inter-assay variability are assessed via coefficient of variation (CV < 15%). For high-throughput screens, Z’-factor calculations (Z’ > 0.5) confirm assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.